BI-860585
Description
Role of mTOR Signaling in Cellular Physiology and Pathophysiology
The mTOR signaling network is a master regulator of cellular and organismal physiology, coordinating anabolic and catabolic processes to maintain homeostasis in response to environmental cues. nih.govbioscientifica.com Its proper functioning is critical for tissue development and function, while its dysregulation is a key factor in the pathophysiology of numerous diseases. wikipedia.orgovid.com
mTORC1 is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and two inhibitory components, PRAS40 and DEPTOR. wikipedia.orgwikipedia.org This complex primarily functions as a sensor for nutrients, energy status, and growth factors. wikipedia.orgcellsignal.com Upon activation, mTORC1 promotes anabolic processes, including:
Protein Synthesis : A primary function of mTORC1 is to stimulate protein synthesis by phosphorylating two key downstream effectors: the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov Phosphorylation of S6K1 enhances mRNA translation, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, permitting cap-dependent translation to proceed. wikipedia.orgresearchgate.net
Lipid and Nucleotide Synthesis : mTORC1 promotes the synthesis of lipids and nucleotides, essential building blocks for new cells, through the activation of transcription factors like the sterol responsive element-binding protein (SREBP). nih.govcellsignal.com
Inhibition of Autophagy : To conserve cellular resources for growth, mTORC1 actively suppresses catabolic processes like autophagy, a cellular recycling mechanism. It achieves this by phosphorylating and inhibiting components of the autophagy initiation complex, such as ULK1. researchgate.netfrontiersin.org
mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8. cellsignal.comwikipedia.org Unlike mTORC1, mTORC2 is not acutely sensitive to rapamycin (B549165) and its activation is thought to be primarily driven by growth factors through the PI3K pathway. wikipedia.orghorizondiscovery.com The functions of mTORC2 are crucial for cell survival, proliferation, and cytoskeletal organization. biologists.comwikipedia.org Key functions include:
Akt Activation : A critical role of mTORC2 is to phosphorylate the serine/threonine kinase Akt at serine residue S473. wikipedia.orgwikipedia.org This phosphorylation, along with phosphorylation by PDK1, is required for the full activation of Akt, a central node in signaling pathways that promote cell survival and proliferation. wikipedia.orgwikipedia.org
Cytoskeletal Regulation : mTORC2 regulates the organization of the actin cytoskeleton, which is vital for cell motility, migration, and morphology. wikipedia.orgwikipedia.org It exerts this control through effectors such as Protein Kinase C α (PKCα) and small Rho GTPases. wikipedia.orgwikipedia.org
Metabolism and Ion Transport : Through its phosphorylation of Serum- and Glucocorticoid-induced Protein Kinase 1 (SGK1), mTORC2 plays a role in regulating ion transport and cellular metabolism. wikipedia.orgnih.gov
Dysregulation of the PI3K/AKT/mTOR Pathway in Oncogenesis
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer. frontiersin.orgwikipedia.org This aberrant activation disrupts the normal balance of cell growth and survival, leading to uncontrolled proliferation, resistance to apoptosis, angiogenesis, and metastasis. nih.govnih.gov
In many tumors, the PI3K/AKT/mTOR pathway is constitutively active due to genetic and epigenetic alterations. nih.govnih.gov These alterations can occur at multiple levels of the pathway:
Growth Factor Receptors : Overexpression or activating mutations of receptor tyrosine kinases (RTKs) can lead to constant upstream signaling.
PI3K Mutations : Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers, including breast, colorectal, and endometrial cancers. frontiersin.orgascopubs.org
Loss of PTEN : The tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a negative regulator of the pathway. frontiersin.org Loss-of-function mutations or deletions of the PTEN gene are frequently observed in various malignancies, leading to the accumulation of PIP3 and sustained pathway activation. frontiersin.orgascopubs.org
AKT Activation : Amplification or activating mutations in AKT genes can also drive oncogenesis. frontiersin.org
TSC1/TSC2 Mutations : Inactivating mutations in the TSC1 or TSC2 genes, which form a complex that negatively regulates mTORC1, result in its constitutive activation. ascopubs.orgresearchgate.net
The frequent dysregulation of the mTOR pathway underscores its importance as a central mechanism in cancer development and progression. nih.govnih.gov Hyperactivation of this axis is linked to poor prognosis, tumor progression, and resistance to various cancer therapies. frontiersin.orgnih.gov Consequently, the mTOR pathway has become a significant target for the development of anticancer drugs. nih.govcncb.ac.cn
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-860585; BI860585; BI 860585. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Bi 860585
Selective Inhibition of mTOR Catalytic Activity
BI-860585's mechanism of action is centered on its ability to selectively target the catalytic kinase domain of mTOR within both the mTORC1 and mTORC2 complexes. cancer.gov By competing with ATP for binding to this site, it prevents the phosphorylation of downstream substrates, thus inhibiting signaling. cancer.govmdpi.com This targeted approach allows for the complete shutdown of mTOR-mediated signaling pathways. cancer.gov The selectivity of this compound for mTOR helps to minimize off-target effects, a crucial aspect of modern targeted therapies. The development of ATP-competitive mTOR inhibitors like this compound represents a significant advancement over allosteric inhibitors such as rapamycin (B549165) and its analogs (rapalogs), which have demonstrated limited clinical success due to incomplete inhibition of mTORC1 and lack of mTORC2 inhibition. researchgate.netnih.gov
Downstream Signaling Cascade Modulation by this compound
The inhibition of both mTORC1 and mTORC2 by this compound leads to a comprehensive modulation of the downstream signaling cascades that are crucial for cell growth, proliferation, and survival.
This compound effectively inhibits the signaling of mTORC1, which is a master regulator of protein synthesis. This is evidenced by the decreased phosphorylation of its key downstream effectors, the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). medpath.com The inhibition of p70S6K and 4E-BP1 phosphorylation disrupts the translation of proteins essential for cell growth and proliferation. nih.govnih.gov Pharmacodynamic analyses from clinical trials have confirmed the dose-dependent inhibition of mTORC1 signaling pathways through the observation of decreased phosphorylation of these downstream targets. medpath.com
A key feature of this compound is its ability to inhibit mTORC2, which is primarily responsible for the phosphorylation of AKT at the serine 473 (Ser473) residue. researchgate.net This phosphorylation is a critical step for the full activation of AKT, a central kinase in cell survival and proliferation pathways. nih.gov Clinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of AKT at Ser473. mdpi.com This inhibition of AKT activation is a key advantage over first-generation mTOR inhibitors, which can lead to a feedback activation of AKT, potentially limiting their therapeutic efficacy. medpath.comudel.edu
By dually targeting both mTORC1 and mTORC2, this compound achieves a comprehensive blockade of the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. cancer.govmedpath.com This pathway is frequently dysregulated in various cancers, playing a pivotal role in tumor growth, survival, and resistance to therapies. nih.govcancer.govusuhs.edu The ability of this compound to inhibit both mTOR complexes allows it to overcome the feedback activation of AKT that is often observed with mTORC1-selective inhibitors. medpath.com This more complete pathway inhibition has the potential for greater antitumor activity. medpath.comresearchgate.net
Preclinical Pharmacodynamic Characterization and Target Engagement of Bi 860585
In Vitro Pharmacodynamic Studies
In vitro studies have been instrumental in elucidating the pharmacodynamic profile of BI-860585, demonstrating its ability to inhibit mTOR signaling and its downstream effects in various cellular models.
Pharmacodynamic analyses have consistently demonstrated that this compound exhibits dose-dependent inhibition of both mTORC1 and mTORC2 signaling pathways medpath.com. This confirms its dual-targeting mechanism of action, which is hypothesized to offer superior efficacy by overcoming feedback activation of AKT that can occur with mTORC1-only inhibitors medpath.com. The compound's ability to inhibit both complexes is critical, as mTORC1 is involved in mRNA translation and cell growth, while mTORC2 regulates the actin cytoskeleton and activates AKT oatext.comoaepublish.com.
Further in-depth analysis of this compound's pharmacodynamic effects reveals its impact on key phosphorylated downstream targets within cellular models. Biomarker studies have shown a notable decrease in the phosphorylation of targets including 4E-BP1, S6K, and AKT medpath.com.
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) : mTORC1 phosphorylates 4E-BP1, leading to its dissociation from eukaryotic initiation factor 4E (eIF4E) and promoting cap-dependent translation oaepublish.comoncotarget.comnih.govresearchgate.net. Inhibition of mTORC1 by this compound results in decreased phosphorylation of 4E-BP1, thereby repressing protein synthesis medpath.comoaepublish.com.
S6K (ribosomal protein S6 kinase) : S6K, particularly S6K1, is another primary downstream effector of mTORC1 that regulates protein synthesis and ribosome biogenesis oaepublish.comoncotarget.comresearchgate.netidrblab.net. This compound's inhibition of mTORC1 leads to reduced phosphorylation of S6K medpath.comoaepublish.com.
AKT (Protein Kinase B) : mTORC2 directly phosphorylates AKT, a crucial kinase in the PI3K/AKT/mTOR pathway that promotes cell growth, survival, and proliferation oaepublish.comnih.govnih.gov. The dual inhibition by this compound, including its effect on mTORC2, results in decreased phosphorylation of AKT medpath.com.
Table 1: Downstream Targets of mTORC1/2 Signaling Inhibited by this compound
| Target | Upstream Kinase Complex | Effect of this compound Inhibition |
| 4E-BP1 | mTORC1 | Decreased Phosphorylation |
| S6K | mTORC1 | Decreased Phosphorylation |
| AKT | mTORC2 | Decreased Phosphorylation |
The potency of this compound has been quantified through the determination of half-maximal effective concentration (EC50) values in various preclinical systems. EC50 represents the concentration at which a compound produces 50% of its maximum possible effect in a given dose-response experiment, with lower values indicating higher potency patsnap.com. This compound has demonstrated strong preclinical efficacy against various sarcoma types oatext.comresearchgate.net. Studies have determined EC50 values for this compound against 20 subtypes of sarcoma cell lines, indicating its broad antiproliferative effects across different histological features of sarcomas oatext.comresearchgate.net.
Preclinical Assessment of Target Engagement
Preclinical assessment of target engagement is crucial for confirming that a therapeutic agent modulates its intended molecular target within biological systems.
Biomarker studies in preclinical models have provided robust evidence of this compound's target engagement and its ability to inhibit the mTOR pathway. Pharmacodynamic analyses have consistently confirmed the dose-dependent inhibition of both mTORC1 and mTORC2 signaling pathways by this compound medpath.com. This inhibition is directly reflected in the decreased phosphorylation of key downstream targets, including 4E-BP1, S6K, and AKT, as observed in various cellular and preclinical models medpath.com.
The use of pharmacodynamic biomarkers is increasingly important in early drug development to assess target engagement and pathway modulation drugtargetreview.comopenaccessjournals.com. For instance, imaging biomarkers like 18F-FDG PET uptake can be utilized to measure target and pathway inhibition in the PI3K-AKT-mTOR pathway in oncology, providing a visual and quantifiable assessment of the drug's effect drugtargetreview.com. These studies collectively confirm that this compound effectively engages its mTORC1/2 targets and elicits the expected inhibitory effects on downstream signaling in preclinical settings medpath.comnih.gov.
In Vitro Antiproliferative and Pro-Apoptotic Effects
The antiproliferative effects of this compound have been evaluated in panels of human cancer cell lines, with a particular focus on sarcomas, which are rare mesenchymal malignancies. oatext.com In a study utilizing a panel of 20 sarcoma cell lines with diverse histological origins, this compound demonstrated inhibitory effects on the viability of sarcoma cells across these different subtypes. oatext.com The compound exhibited similar half-maximal effective concentration (EC50) values among the 20 distinct sarcoma cell lines, suggesting a broad activity against this group of cancers. oatext.com The study included cell lines from osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma. oatext.com This activity is consistent with the known activation of the mTOR pathway in various sarcoma subtypes, supporting the rationale for using mTOR inhibitors as a therapeutic strategy. oatext.com
As an ATP-competitive inhibitor of both mTORC1 and mTORC2, the mechanism of this compound involves the suppression of protein synthesis and cancer cell growth. researchgate.net Inhibition of the PI3K/Akt/mTOR signaling pathway is known to promote anti-tumor effects, including the induction of apoptosis, or programmed cell death. researchgate.net
Table 1: Antiproliferative Activity of this compound in a Sarcoma Cell Line Panel EC50 values were reported as being similar across the 20 cell lines tested.
| Cell Line Category | Number of Cell Lines | Histological Origins Represented | Observed Effect |
|---|---|---|---|
| Sarcoma | 20 | Osteosarcoma, Rhabdomyosarcoma, Synovial Sarcoma, Ewing Sarcoma, and others | Consistent inhibitory effects on cell viability oatext.com |
Detailed preclinical studies evaluating the efficacy of this compound specifically in patient-derived organoid (PDO) cultures were not identified in the reviewed scientific literature. PDOs are increasingly used as a preclinical model to test drug sensitivity and predict patient response. nih.gov
Data regarding the heterogeneity of response to this compound in patient-derived organoid models are not available in the reviewed literature, as no studies of this specific agent in PDOs were identified.
No preclinical studies assessing the efficacy of combinatorial drug treatments involving this compound in patient-derived organoid systems were found in the reviewed literature.
Assessment in Patient-Derived Organoid Cultures
In Vivo Antitumor Activity in Non-Human Models
This compound has demonstrated strong preclinical efficacy against various types of sarcoma. mdpi.comresearchgate.netnih.gov Such preclinical evaluations of antitumor activity typically involve in vivo models, including xenografts where human tumor cells are implanted into immunocompromised mice. While multiple sources attest to this strong preclinical efficacy, specific quantitative data from in vivo xenograft studies, such as tumor growth inhibition rates or survival curves for this compound monotherapy, are not detailed in the available literature. mdpi.comresearchgate.netnih.gov
Preclinical Efficacy in Specific Cancer Subtypes
Sarcomas (e.g., Osteosarcoma, Rhabdomyosarcoma, Synovial Sarcoma, Ewing Sarcoma)
In preclinical studies, this compound has shown significant inhibitory effects on the viability of sarcoma cells across various histological subtypes. The activation of the mTOR signaling pathway is a known driver in the pathogenesis of several sarcomas, including osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma, making it a rational target for therapeutic intervention.
A key study investigated the antiproliferative effects of this compound against a panel of 20 sarcoma cell lines. The results indicated that this compound exerted inhibitory effects on sarcoma cells with diverse histological features. The compound exhibited consistent half-maximal effective concentration (EC50) values across the majority of the tested cell lines, suggesting a broad applicability for mTOR inhibitors in the treatment of these malignancies.
The EC50 values for this compound in various sarcoma cell lines are detailed in the table below, highlighting its potency in inhibiting the proliferation of these cancer cells.
| Sarcoma Subtype | Cell Line | EC50 (µM) |
| Osteosarcoma | HOS | 0.20 |
| MG-63 | 0.16 | |
| Saos-2 | 0.12 | |
| U-2 OS | 0.11 | |
| Rhabdomyosarcoma | A-204 | 0.08 |
| RD | 0.06 | |
| RH30 | 0.07 | |
| Synovial Sarcoma | Fuji | 0.07 |
| HS-SY-II | 0.07 | |
| SYO-1 | 0.06 | |
| YaFuSS | 0.05 | |
| Ewing Sarcoma | A673 | 0.18 |
| RD-ES | 0.08 | |
| W-ES | 0.06 | |
| Leiomyosarcoma | SK-LMS-1 | 0.09 |
| Liposarcoma | SW 872 | 0.11 |
| Fibrosarcoma | HT-1080 | 0.10 |
| Malignant fibrous histiocytoma | GBS-1 | 0.13 |
| Chondrosarcoma | SW 1353 | 0.14 |
This table presents the half-maximal effective concentration (EC50) of this compound in a panel of 20 sarcoma cell lines, demonstrating its consistent inhibitory activity across various subtypes.
These findings underscore the potential of this compound as a therapeutic agent for a wide range of sarcomas, warranting further investigation into its clinical utility for these aggressive cancers.
Breast Cancer Models
The preclinical rationale for investigating this compound in breast cancer stems from the frequent dysregulation of the PI3K/AKT/mTOR pathway in this malignancy, particularly in the context of resistance to standard therapies. While specific preclinical studies detailing the in vitro and in vivo efficacy of this compound in breast cancer cell lines and xenograft models are not extensively available in the public domain, its advancement into clinical trials for breast cancer patients was based on a strong preclinical foundation for mTOR inhibitors in this disease.
Dual inhibition of mTORC1 and mTORC2 is considered a promising strategy to overcome resistance mechanisms that limit the efficacy of first-generation mTOR inhibitors. This approach is expected to provide a more complete blockade of the mTOR pathway. In a Phase I clinical trial, this compound, both as a single agent and in combination with exemestane (B1683764) or paclitaxel (B517696), showed encouraging preliminary efficacy signals in patients with advanced solid tumors, with a particular focus on hormone receptor-positive (HR+) breast cancer. medpath.com Several patients with HR+ breast cancer who had progressed on prior endocrine therapy achieved disease stabilization. medpath.com Pharmacodynamic analyses from this trial confirmed dose-dependent inhibition of both mTORC1 and mTORC2 signaling pathways, as evidenced by decreased phosphorylation of downstream targets such as 4E-BP1, S6K, and AKT. medpath.com This clinical observation of on-target activity provides indirect evidence of the preclinical efficacy that would have been required to support such a trial. The potential of this compound to overcome endocrine resistance is a significant area of interest for its further development in breast cancer treatment. medpath.com
Colorectal Cancer Models
As of the current available data, specific preclinical studies evaluating the efficacy of this compound in colorectal cancer cell lines or in vivo models have not been reported in peer-reviewed literature. However, the broader class of dual mTORC1/mTORC2 inhibitors has been investigated in colorectal cancer preclinical models, providing a basis for the potential utility of this compound in this indication.
Studies with other dual mTOR inhibitors have demonstrated the ability to block both mTORC1 and mTORC2 activation in colorectal cancer cells. nih.govnih.gov This inhibition has been shown to disrupt the assembly of both mTORC1 and mTORC2 complexes, leading to reduced colorectal cancer cell growth and survival both in vitro and in vivo. nih.govnih.gov Furthermore, some dual mTOR inhibitors have been shown to sensitize colorectal cancer cells to standard chemotherapy agents like 5-fluorouracil (5-FU). nih.gov These findings suggest that targeting both mTOR complexes could be a viable therapeutic strategy for colorectal cancer. Given that this compound is a potent dual mTORC1/2 inhibitor, it is plausible that it would exhibit similar antitumor activities in preclinical models of colorectal cancer. However, direct experimental evidence for this compound in this context is currently lacking.
Other Advanced Solid Tumors in Preclinical Settings
The preclinical activity of this compound has been described as extending across various cancer types, which formed the basis for its evaluation in a Phase I clinical trial in patients with a range of advanced and/or metastatic solid tumors. ascopubs.orgnih.gov While specific preclinical data for many of these tumor types are not detailed in publicly available sources, the trial's inclusion criteria and early signs of efficacy in varied tumor types suggest a broad spectrum of preclinical activity. ascopubs.orgnih.gov
The mechanism of action of this compound, targeting a central pathway in cell growth, proliferation, and survival, provides a strong rationale for its potential efficacy in a multitude of solid tumors where the PI3K/AKT/mTOR pathway is hyperactivated. nih.gov This pathway is one of the most frequently mutated signaling networks in human cancers. The potent, selective, and ATP-competitive nature of this compound's inhibition of both mTORC1 and mTORC2 suggests it may overcome some of the limitations of earlier-generation mTOR inhibitors. nih.gov
The Phase I study of this compound reported antitumor activity in various tumor types, with stable disease observed in the monotherapy arm and objective responses, including partial and complete responses, in combination with exemestane or paclitaxel. nih.gov These clinical findings, although preliminary, support the initial preclinical observations of broad antitumor activity and underscore the potential of this compound as a treatment for diverse advanced solid tumors. ascopubs.orgnih.gov Further preclinical studies are warranted to delineate the specific tumor types most sensitive to this compound and to identify predictive biomarkers of response.
Conclusion
BI-860585 is a potent, ATP-competitive dual kinase inhibitor that effectively targets both mTORC1 and mTORC2. This mechanism of action allows it to overcome a key limitation of first-generation rapalogs by preventing the feedback activation of Akt signaling. Preclinical and early clinical studies have demonstrated its biological activity and have shown signs of antitumor efficacy, both as a single agent and as part of combination therapies. The research into this compound highlights the therapeutic potential of dual mTORC1/2 inhibition in oncology.
Mechanisms of Resistance to Mtor Inhibition and Strategies to Overcome Them in Preclinical Contexts
Intrinsic and Acquired Resistance Pathways to First-Generation mTOR Inhibitors
First-generation mTOR inhibitors, often referred to as rapalogs (e.g., rapamycin (B549165) and everolimus), primarily target and partially inhibit mTOR Complex 1 (mTORC1). While showing some clinical benefit, their therapeutic success has been modest, largely due to inherent and acquired resistance mechanisms wikidata.orgfishersci.dk. These resistance pathways frequently involve compensatory activation of upstream and parallel signaling cascades, thereby circumventing the intended therapeutic blockade.
PI3K/AKT Feedback Loop Activation
A well-documented mechanism of resistance to first-generation mTORC1 inhibitors is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT feedback loop mims.comwikipedia.orgmims.comciteab.com. mTORC1 and its downstream effector S6 kinase (S6K) normally mediate negative feedback loops that attenuate signaling through upstream receptor tyrosine kinases (RTKs) and insulin (B600854)/IGF receptors mims.commims.comwikipedia.org. When mTORC1 is inhibited by rapalogs, this negative feedback is relieved, leading to an upregulation of RTKs such as platelet-derived growth factor receptors (PDGFRs) and insulin receptor substrate 1 (IRS-1) mims.comciteab.com. This upregulation, in turn, results in increased PI3K-dependent AKT phosphorylation, particularly at Ser473, thereby reactivating the PI3K/AKT pathway despite mTORC1 inhibition mims.comwikipedia.orgmims.com. This paradoxical activation of AKT can counteract the anti-proliferative effects of mTORC1 inhibitors and contribute to drug resistance mims.comwikipedia.org. Furthermore, mTORC1 inhibition can also lead to PI3K-Ras activation, which subsequently increases mitogen-activated protein kinase (MAPK) signaling, representing another feedback loop contributing to resistance mims.comciteab.com.
Role of Dual mTORC1/2 Inhibition by BI-860585 in Counteracting Resistance Mechanisms
This compound is an orally bioavailable, ATP-competitive inhibitor designed to target the kinase domains of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) fishersci.dkwikipedia.orguni.lu. This dual inhibition mechanism is crucial for overcoming the resistance observed with first-generation mTORC1-selective inhibitors. By simultaneously blocking both mTOR complexes, this compound provides a more comprehensive blockade of the mTOR-mediated signaling pathway guidetopharmacology.org.
Specifically, the inhibition of mTORC2 by this compound is critical for preventing the feedback activation of AKT that occurs with mTORC1-only inhibitors guidetopharmacology.org. mTORC2 is responsible for phosphorylating AKT at Ser473, a crucial step for its full activation mims.com. By inhibiting mTORC2, this compound directly suppresses AKT phosphorylation, thereby abrogating the compensatory PI3K/AKT feedback loop that drives resistance to rapalogs guidetopharmacology.org. Pharmacodynamic analyses in preclinical and early clinical studies have confirmed this mechanism, demonstrating dose-dependent inhibition of both mTORC1 and mTORC2 signaling pathways. Biomarker studies showed a reduction in the phosphorylation of downstream targets, including 4E-BP1, S6K, and AKT guidetopharmacology.org. For instance, a 45%–54% reduction in pAKT/AKT ratios was observed in platelet-rich plasma samples within hours of this compound administration, indicating a direct impact on the intended molecular target fishersci.dk. This comprehensive pathway blockade by this compound is hypothesized to offer superior efficacy compared to existing mTOR inhibitors by mitigating key resistance pathways guidetopharmacology.org.
Investigation of Synergistic Antitumor Effects with Other Targeted Agents or Chemotherapeutics in Preclinical Models
Given the complex nature of cancer and the prevalence of compensatory signaling pathways, combination strategies are often more effective than monotherapy in overcoming resistance and enhancing antitumor activity fishersci.dk. Preclinical investigations have explored the synergistic antitumor effects of this compound when combined with other targeted agents or conventional chemotherapeutics.
This compound has demonstrated strong preclinical efficacy as a single agent against various sarcoma types, indicating its intrinsic antitumor potential wikidata.orgindiamart.comscilit.com. Beyond monotherapy, studies have evaluated this compound in combination with agents such as the aromatase inhibitor exemestane (B1683764) and the chemotherapeutic agent paclitaxel (B517696). A Phase 1 study involving patients with advanced solid tumors assessed this compound as monotherapy and in combination with either exemestane or paclitaxel wikidata.orgfishersci.dkalfa-chemistry.com. The study observed antitumor activity across all treatment arms, supporting the rationale for combination therapies involving mTOR inhibitors to induce tumor regression and circumvent acquired resistance wikidata.orgfishersci.dkalfa-chemistry.com.
While specific detailed research findings on the synergistic preclinical effects of this compound with other agents are less extensively detailed in the provided search results beyond the general observation of antitumor activity in combination arms, the underlying hypothesis is that by targeting the mTOR pathway more completely, this compound can prevent the activation of compensatory pathways that might otherwise limit the efficacy of co-administered drugs. This approach aligns with the understanding that crosstalk between the PI3K/AKT/mTOR pathway and other signaling cascades (e.g., MAPK pathway) can lead to therapeutic resistance when only one pathway is inhibited mims.com. Therefore, combining this compound with agents that target other critical pathways or exert cytotoxic effects is a promising strategy to achieve more robust and durable antitumor responses in preclinical models.
Table 1: Summary of Antitumor Activity in a Phase 1 Study of this compound (Preclinical Contexts)
| Treatment Arm | Objective Responses (Partial Responses/Complete Responses) | Disease Control Rate (%) |
| This compound Monotherapy | Not specified (Antitumor activity observed) | 20% wikidata.orgfishersci.dk |
| This compound + Exemestane | 4 Partial Responses wikidata.orgfishersci.dk | 28% wikidata.orgfishersci.dk |
| This compound + Paclitaxel | 4 Partial Responses, 1 Complete Response wikidata.orgfishersci.dk | 58% wikidata.orgfishersci.dk |
Note: This table summarizes findings from a Phase 1 study which, while an early clinical trial, provides insights into the compound's activity and combination potential relevant to preclinical rationale.
Table 2: Impact of this compound on Key Signaling Biomarkers
| Biomarker Target | Effect of this compound Inhibition | Reference |
| pAKT/AKT ratios | 45%-54% reduction | fishersci.dk |
| 4E-BP1 | Decreased phosphorylation | guidetopharmacology.org |
| S6K | Decreased phosphorylation | guidetopharmacology.org |
| AKT | Decreased phosphorylation | guidetopharmacology.org |
Identification of Biomarkers for Preclinical Response and Resistance to Bi 860585
Genomic and Transcriptomic Markers
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, often through genomic alterations. As BI-860585 targets the mTOR complexes, the status of upstream pathway components, such as PIK3CA and PTEN, and other oncogenes like KRAS, are of significant interest as potential predictive biomarkers.
Activating mutations in PIK3CA and inactivating alterations or loss of PTEN are common events in many cancers, including hormone receptor-positive (HR+) breast cancer, and lead to the hyperactivation of the PI3K/AKT/mTOR pathway. hodoodo.com Dysregulation of this pathway, through mechanisms such as PIK3CA somatic mutations or PTEN deletion/inactivation, is frequently observed in human cancers and can drive treatment resistance and disease progression. hodoodo.comnih.gov Tumors harboring genomic or protein alterations in PIK3CA, AKT1, or PTEN have been associated with elevated levels of AKT phosphorylation, indicating an activated PI3K/AKT pathway. nih.gov While direct quantitative data specifically linking this compound response to PIK3CA or PTEN mutation status in a tabular format were not explicitly detailed in the provided sources, the compound's mechanism of action as an mTORC1/2 inhibitor directly targets a downstream effector of this pathway. Studies on other PI3K pathway inhibitors suggest that PIK3CA mutations and PTEN loss of function can predict sensitivity to these agents, though the specific correlation can vary by tumor type. nih.govnih.gov
KRAS mutations are well-established oncogenic drivers that can influence the response to various targeted therapies, particularly those affecting the EGFR and MAPK signaling pathways. avantiresearch.comnewdrugapprovals.org In the context of this compound, preclinical studies involving colorectal cancer organoid cultures have explored its efficacy. Out of 38 such organoid cultures, 19 demonstrated a response to treatment with this compound, while the other 19 were found to be resistant. This investigation included organoids with PIK3CA and KRAS mutations, suggesting that these genetic alterations may play a role in determining sensitivity or resistance to this compound in these models.
Table 1: Response of Colorectal Cancer Organoid Cultures to this compound
| Response Status | Number of Organoid Cultures (n=38) |
| Responded | 19 |
| Resistant | 19 |
Proteomic and Phosphoproteomic Biomarkers
Analysis of protein and phosphoprotein levels can provide dynamic insights into pathway activation and inhibition, serving as crucial biomarkers for drug response.
The PI3K/AKT/mTOR pathway is fundamental to cell growth, survival, and metabolism. nih.gov AKT, a central protein in this pathway, is activated through phosphorylation at key residues, specifically Threonine 308 (T308) and Serine 473 (S473). nih.govnewdrugapprovals.org PTEN acts as a tumor suppressor by dephosphorylating PIP3, thereby negatively regulating the PI3K/AKT pathway. avantiresearch.com Loss of PTEN function has been shown to correlate with high levels of AKT phosphorylation. nih.gov
In a phase 1 clinical trial evaluating this compound, median reductions in AKT phosphorylation at Serine 473 (pAKT)/AKT ratios ranging from 45% to 54% were observed in platelet-rich plasma blood samples. These reductions were noted within 3 hours following this compound doses of 120 mg or greater. newdrugapprovals.org This indicates that this compound effectively inhibits its target pathway as evidenced by a decrease in AKT phosphorylation. However, the study noted no clear correlation between these reductions in pAKT/AKT ratios and disease control in the patient cohort. newdrugapprovals.org
Table 2: Reduction in AKT Phosphorylation (pAKT/AKT Ratio) in Response to this compound
| Biomarker Assessed | Observed Reduction | Timepoint of Observation | This compound Dose |
| pAKT/AKT ratio | 45–54% median reduction newdrugapprovals.org | Within 3 hours newdrugapprovals.org | ≥ 120 mg newdrugapprovals.org |
The Insulin-Like Growth Factor 1 Receptor (IGF-1R) pathway is known to play a role in the acquisition of resistance to various targeted therapies, including epidermal growth factor receptor (EGFR)-specific tyrosine kinase inhibitors (TKIs). nih.gov IGF-1R itself can activate a complex signaling network, including the PI3K/AKT pathway, which promotes cell proliferation and inhibits apoptosis. Preclinical studies have suggested that IGF-1R may serve as a predictive biomarker, particularly in sarcomas. newdrugapprovals.org High levels of total-IGF-1R and phosphorylated IGF-1R (p-IGF-1R) have been identified as potential predictors of resistance to certain TKIs. nih.gov While the direct relationship between IGF-1R status and this compound response requires further elucidation, its established role in resistance mechanisms and its connection to the PI3K/AKT/mTOR pathway suggest its potential as a relevant biomarker in preclinical investigations.
Development of Predictive Preclinical Models for Therapeutic Response
The development and utilization of robust preclinical models are critical for identifying biomarkers and predicting therapeutic response to novel agents like this compound. This compound has been evaluated in a panel of 20 sarcoma cell lines, demonstrating its inhibitory effects on the viability of sarcoma cells with diverse histological features. newdrugapprovals.org Furthermore, its activity has been assessed in patient-derived organoid cultures from colorectal cancer, where 19 out of 38 cultures showed a response to the compound. These models, which recapitulate many of the genetic and transcriptomic features of donor tumors, are invaluable for linking molecular profiles with drug sensitivity patterns and identifying novel biomarkers. Such preclinical platforms facilitate a deeper understanding of drug mechanisms and help in the stratification of potential responders to targeted therapies.
Translational Research and Future Preclinical Directions for Bi 860585
Positioning of BI-860585 within the Drug Discovery and Development Pipeline
This compound's journey through the drug discovery and development pipeline has seen it transition from initial development by Boehringer Ingelheim (BII) to being licensed to Xynomic Pharmaceuticals wikipedia.orgpharmakb.comresearchgate.net. Xynomic Pharmaceuticals acquired worldwide exclusive rights for its development and commercialization in December 2018, rebranding it as XP-105 pharmakb.comresearchgate.netnih.govwikipedia.org.
Prior to this licensing, Boehringer Ingelheim had completed a Phase 1 clinical trial for this compound as a single agent in patients with advanced solid tumors pharmakb.comresearchgate.net. This Phase 1 study (NCT01938846) successfully determined the maximum tolerated dose (MTD) of this compound as monotherapy (220 mg/day) and in combination with exemestane (B1683764) (160 mg/day) or paclitaxel (B517696) (160 mg/day) wikipedia.orgmims.comciteab.commims.com. Following the acquisition, Xynomic Pharmaceuticals positioned this compound as "Phase 2 ready" nih.govwikipedia.org. The company planned to initiate two clinical trials for XP-105 in late 2019, including a single-arm Phase 2 trial combining XP-105 with paclitaxel for breast cancer, primarily in China, anticipated to begin in 2020 researchgate.net. Additionally, a Phase 1b trial was planned to evaluate the combination of XP-105 with XP-102 (BI 882370), a pan-RAF inhibitor, in advanced cancer patients with BRAF V600E mutations, specifically focusing on metastatic colorectal cancer, with a potential for a triplet regimen including cetuximab researchgate.net.
Rationale for Continued Preclinical Investigation and Optimization
The rationale for continued preclinical investigation and optimization of this compound stems from its targeted mechanism and the limitations observed with earlier generation mTOR inhibitors. First-generation mTOR inhibitors, known as rapalogs, demonstrated limited therapeutic success due to their partial inhibition of mTORC1 signaling and lack of inhibition of mTORC2, which could lead to feedback activation of the PI3K/AKT pathway wikipedia.orgmims.comciteab.com. This compound, as an ATP-competitive dual mTORC1/2 inhibitor, was specifically designed to overcome these limitations by fully inhibiting both mTOR complexes, thereby aiming for a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway wikipedia.orgmims.comjppres.comciteab.comwikipedia.org.
Preclinical studies have demonstrated strong efficacy of this compound across various sarcoma types wikipedia.orgmims.commims.comguidetopharmacology.org. Beyond sarcomas, preclinical data support its potential in other solid tumors. For instance, in colorectal cancer models, combining this compound with BI 882370 (XP-102) led to enhanced tumor growth control researchgate.net. In hormone receptor-positive (HR+) breast cancer models, combinations with letrozole (B1683767) or palbociclib (B1678290) resulted in tumor regressions and prolonged growth control researchgate.net. Furthermore, in an ovarian cancer model, the combination of this compound with BI 853520 (a FAK inhibitor) showed enhanced tumor growth control researchgate.netnih.gov.
Despite promising preclinical results, early clinical trials with mTOR inhibitors as single agents have shown modest response rates wikipedia.orgmims.com. This underscores the importance of continued preclinical investigation to identify optimal combination therapies that can induce more robust tumor regression and circumvent acquired resistance mechanisms wikipedia.orgmims.com. For example, while ATP-competitive mTOR kinase inhibitors like this compound can be effective against rapamycin-resistant cancer cells, downstream signaling pathways such as RAF/MEK/ERK may compensate for the loss of mTOR activity, highlighting the necessity for combination strategies wikipedia.org.
Exploration of Novel Preclinical Combinations and Treatment Regimens
The exploration of novel preclinical combinations and treatment regimens for this compound is a critical area of ongoing research, driven by the understanding that combination therapies may offer superior efficacy compared to monotherapy. Clinical studies have already explored this compound in combination with established agents. A Phase 1 study showed objective responses in patients with advanced solid tumors when this compound was combined with exemestane (16% objective response rate) or paclitaxel (21% objective response rate, including one complete response) wikipedia.orgmims.comciteab.commims.comnih.gov.
Beyond these clinically tested combinations, preclinical investigations have identified several promising novel regimens:
BI-882370 (XP-102) : In colorectal cancer models, combining this compound with the pan-RAF inhibitor BI 882370 (XP-102) demonstrated enhanced tumor growth control researchgate.net. This combination is slated for a planned Phase 1b clinical trial in advanced cancer patients with BRAF V600E mutations, particularly in metastatic colorectal cancer, with a potential for a triplet regimen involving cetuximab researchgate.net.
Letrozole and Palbociclib : Preclinical studies in HR+ breast cancer models indicated that this compound, when combined with either the aromatase inhibitor letrozole or the CDK4/6 inhibitor palbociclib, resulted in tumor regressions and prolonged growth control researchgate.net.
BI 853520 (FAK inhibitor) : In an ovarian cancer model, preclinical studies showed that the combination of this compound with the FAK inhibitor BI 853520 led to enhanced tumor growth control researchgate.netnih.gov.
These preclinical findings provide a strong basis for further translational research to develop more effective therapeutic strategies by leveraging the synergistic effects of this compound with other targeted agents to overcome resistance and improve patient outcomes.
Development of Advanced Preclinical Models for Heterogeneity and Response Prediction
The development and utilization of advanced preclinical models are crucial for accurately predicting clinical responses and addressing the complex issue of tumor heterogeneity. Patient-derived organoid cultures, particularly those from colorectal cancer (CRC), are increasingly recognized as physiologically relevant models for studying tumor biology and evaluating targeted therapies mims.commims.comnih.gov. These 3D culture systems are valuable because they largely maintain the tissue architecture, tumor cell-specific genomic alterations, and consensus molecular signatures of the original patient tumors nih.gov.
This compound has been evaluated in these advanced preclinical models. In a study using colorectal tumor-derived 3D cultures, this compound elicited heterogeneous responses, with 19 out of 38 organoid cultures responding and 19 demonstrating resistance nih.gov. Notably, all PIK3CA/PTEN-mutant, KRAS wild-type organoids responded to the mTORC1/2 inhibitor, while PIK3CA/KRAS mutant cultures exhibited mixed sensitivity and resistance nih.gov. This highlights the ability of organoid models to capture the diverse responses observed in patient populations.
The capacity of organoid models to reproduce the cellular heterogeneity of tumors is paramount for understanding tumor progression and predicting treatment response mims.com. They offer a platform for in-depth studies of interactions among different cell types within the tumor microenvironment, which is essential for developing personalized treatment strategies mims.com. While these models are instrumental in assessing drug effects in the context of tumor heterogeneity, further research is needed to identify robust predictive biomarkers. For instance, in the organoid study, the response to this compound did not correlate with the expression levels of p85 (alpha), p110 beta, or PTEN, nor with the phosphorylation status of PTEN and AKT nih.gov. This indicates a continuous need for developing and validating novel biomarkers that can accurately predict treatment outcomes in heterogeneous tumor settings wikidata.org.
Table 1: Summary of Preclinical and Clinical Findings for this compound Combinations
| Combination Partner | Tumor Type(s) | Key Findings (Preclinical/Clinical) | Reference |
| Exemestane | Advanced Solid Tumors | Clinical: Objective responses (16%) | wikipedia.orgmims.comciteab.comnih.gov |
| Paclitaxel | Advanced Solid Tumors | Clinical: Objective responses (21%), 1 complete response | wikipedia.orgmims.comciteab.comnih.gov |
| BI 882370 (XP-102) | Colorectal Cancer (BRAF V600E mutated) | Preclinical: Enhanced tumor growth control. Planned Phase 1b trial. | researchgate.net |
| Letrozole | HR+ Breast Cancer | Preclinical: Tumor regressions, prolonged growth control | researchgate.net |
| Palbociclib | HR+ Breast Cancer | Preclinical: Tumor regressions, prolonged growth control | researchgate.net |
| BI 853520 (Ifebemtinib) | Ovarian Cancer | Preclinical: Enhanced tumor growth control | researchgate.netnih.gov |
Q & A
Q. What experimental models are suitable for evaluating the efficacy of BI-860585 in colorectal cancer research?
Methodological Answer: Preclinical evaluation of this compound requires organoid cultures derived from patient tumors to model heterogeneous responses. For example, studies using 38 colorectal tumor organoids revealed differential sensitivity to this compound, with 19 showing response and 19 resistance. Key parameters include genetic profiling (e.g., PIK3CA/PTEN/KRAS mutations) and functional assays like DigiWest protein expression profiling to correlate drug response with pathway activation . Organoids should be validated for genetic stability and phenotypic relevance to human tumors.
Q. How can researchers determine the optimal dosage of this compound in preclinical models?
Methodological Answer: Dose-response curves should be generated using serial dilutions of this compound, with IC50 values calculated for organoids or cell lines. For example, protein phosphorylation status (e.g., AKT/mTOR pathways) must be monitored via bead-based Western blotting to confirm target engagement. Parallel assays for cytotoxicity (e.g., ATP-based viability assays) ensure specificity of the observed effects . Dose optimization should account for pharmacokinetic parameters such as bioavailability and half-life in in vivo models.
Q. What are the critical parameters for validating this compound’s mechanism of action in mTORC1/2 inhibition?
Methodological Answer: Mechanistic validation requires:
- Biochemical assays : Measure mTORC1/2 activity via phosphorylation of downstream targets (e.g., S6K, 4EBP1 for mTORC1; AKT Ser473 for mTORC2).
- Genetic validation : Use siRNA or CRISPR to knock down mTOR components and assess rescue of drug sensitivity.
- Orthogonal methods : Compare this compound’s effects with known mTOR inhibitors (e.g., rapamycin, AZD8055) to confirm target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo resistance to this compound?
Methodological Answer: Contradictions may arise from tumor microenvironment interactions or compensatory signaling. Strategies include:
- Temporal profiling : Analyze longitudinal protein expression changes in vivo using multiplex immunohistochemistry.
- Co-culture systems : Incorporate stromal cells (e.g., fibroblasts, immune cells) into organoid models to mimic microenvironmental crosstalk.
- Multi-omics integration : Combine transcriptomic, proteomic, and phosphoproteomic data to identify resistance mechanisms (e.g., RTK bypass signaling) .
- Principal contradiction analysis : Identify the dominant resistance mechanism (e.g., KRAS mutation vs. PTEN loss) using hierarchical clustering of response data .
Q. What statistical frameworks are recommended for analyzing heterogeneous response data to this compound?
Methodological Answer:
- Cluster analysis : Group organoids/tumors by genetic or proteomic features (e.g., unsupervised clustering of phosphoproteomic profiles).
- Machine learning : Train classifiers (e.g., random forests, SVMs) on multi-omics data to predict sensitivity/resistance.
- Bayesian modeling : Quantify uncertainty in IC50 estimates and pathway activation states, especially for small sample sizes .
- Sensitivity analysis : Test robustness of conclusions by iteratively excluding outliers or subsets of data .
Q. How should researchers design studies to address conflicting evidence on this compound’s efficacy in PIK3CA/KRAS co-mutant tumors?
Methodological Answer:
- Hypothesis-driven stratification : Predefine cohorts based on mutation burden (e.g., PIK3CA mutant/KRAS wild-type vs. double mutants) and power calculations to ensure adequate sample sizes.
- Combinatorial screens : Test this compound with inhibitors of compensatory pathways (e.g., MEK or EGFR inhibitors) to identify synergistic combinations.
- Dynamic biomarker monitoring : Use liquid biopsies to track clonal evolution and emergent mutations during treatment .
Q. What methodologies ensure reproducibility of this compound experiments across laboratories?
Methodological Answer:
- Standardized protocols : Publish detailed synthetic routes (IUPAC nomenclature), purity criteria (HPLC/MS data), and assay conditions (e.g., serum concentration, oxygen levels).
- Data transparency : Share raw datasets (e.g., phosphoproteomics, RNA-seq) in public repositories with metadata adhering to FAIR principles.
- Inter-lab validation : Conduct round-robin trials with blinded samples to assess consistency in IC50 determinations .
Data Analysis and Ethical Considerations
Q. How can researchers ethically reconcile open data sharing with patient privacy in this compound studies?
Methodological Answer:
- De-identification : Apply k-anonymity or differential privacy to genomic/clinical data.
- Controlled access : Use platforms like dbGaP or EGA, requiring researcher credentials for data access.
- Consent frameworks : Include granular consent options (e.g., opt-in for data reuse in machine learning) during trial enrollment .
Q. What strategies mitigate bias in retrospective analyses of this compound clinical datasets?
Methodological Answer:
- Propensity score matching : Balance confounding variables (e.g., age, prior therapies) between responders and non-responders.
- Negative control analyses : Test for spurious associations by analyzing unrelated endpoints.
- Blinded re-analysis : Have independent teams re-process raw data (e.g., MRI/PET imaging) to confirm findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
